[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
Description
[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is a pyrrole-derived nitrile compound featuring a 4-methoxyphenyl substituent and two methyl groups on the pyrrole ring. The methoxy group (-OCH₃) is electron-donating, which influences reactivity and solubility compared to electron-withdrawing substituents like chlorine (-Cl).
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(8-9-16)12(2)17(11)14-4-6-15(18-3)7-5-14/h4-7,10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPOAXXEUFVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407185 | |
| Record name | [1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42780-46-1 | |
| Record name | [1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Acetonitrile Group Addition: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analogs for comparison include:
[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile (chlorophenyl analog).
Hypothetical analogs with other substituents (e.g., -NH₂, -F).
Table 1: Substituent Effects on Key Properties
*Estimated based on structural differences from the chlorophenyl analog.
Physicochemical Properties
- Thermal Stability : Chlorine’s electron-withdrawing nature may enhance thermal stability in the chlorophenyl derivative, whereas the methoxy group could lower melting/boiling points due to reduced intermolecular forces.
Regulatory and Legislative Context
Legislative documents () reference structurally distinct compounds (e.g., para-methoxybutyryl fentanyl), underscoring the importance of precise chemical nomenclature in regulatory compliance.
Biological Activity
The compound [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring via cyclization reactions. The compound can be synthesized using starting materials such as 4-methoxyphenyl and suitable acetonitrile derivatives. The synthetic route often employs methods like Friedel-Crafts acylation and other nucleophilic substitutions to achieve high yields and purity.
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus |
| Related Pyrrole Derivative | 0.0039 | E. coli |
| Another Pyrrole Compound | 0.025 | Bacillus subtilis |
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have also shown antifungal activity. For instance, certain pyrrole derivatives displayed potent activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests potential applications in treating fungal infections.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of pyrrole derivatives on cancer cell lines. For example, specific modifications to the pyrrole structure have been linked to increased cytotoxicity in leukemia cell lines, with IC50 values reported between 0.17 and 2.69 µM . This indicates that structural variations significantly influence biological activity.
Table 2: Cytotoxicity of Pyrrole Derivatives on Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HG-3 (CLL) |
| Related Compound | 0.17 - 2.69 | PGA-1 (CLL) |
The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:
- Antibacterial Mechanism : Pyrroles may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
- Antifungal Mechanism : Similar to antibacterial action, antifungal properties could arise from inhibiting cell wall synthesis or disrupting membrane integrity.
- Antiproliferative Mechanism : The pro-apoptotic effects observed in cancer cell lines suggest that these compounds may induce apoptosis through reactive oxygen species (ROS) generation and subsequent cellular stress responses.
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives as potential therapeutic agents:
- A study reported that a specific derivative induced significant apoptosis in leukemia cells while exhibiting low toxicity towards normal cells .
- Another investigation highlighted the broad-spectrum antimicrobial activity of a related compound, emphasizing its potential for development into a clinical antibacterial agent .
Q & A
Q. What are the recommended methods for synthesizing [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Knorr pyrrole synthesis or nucleophilic substitution. For example, the methoxyphenyl group can be introduced via Suzuki coupling or Friedel-Crafts alkylation. Optimize reaction conditions by varying solvents (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (e.g., triethylamine, sodium ethoxide) to improve yield . Phase transfer catalysts like PEG-400 (as seen in analogous syntheses) may enhance reaction efficiency in biphasic systems . Monitor progress using TLC or HPLC, and purify via column chromatography.
Q. How can the molecular structure and conformation of this compound be experimentally validated?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the three-dimensional structure. Refinement programs like SHELXL (updated with features for handling disordered moieties) are critical for accurate analysis . For non-crystalline samples, employ computational modeling (DFT or molecular dynamics) to predict bond angles, torsional strains, and electronic properties. Pair with spectroscopic data (e.g., NMR for substituent positions, IR for functional groups) for cross-validation .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : The compound is stable under neutral pH but susceptible to hydrolysis in acidic/basic conditions. Store in anhydrous environments (e.g., desiccators with silica gel) and avoid prolonged exposure to light. For aqueous experiments, use buffered solutions (pH 6–8) and confirm stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity, catalytic systems, or substituent effects. Conduct controlled experiments to isolate variables:
- Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Test alternative catalysts (e.g., AlCl₃ vs. BDMS) for regioselectivity .
- Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates .
Publish raw data (e.g., NMR spectra, kinetic curves) to enable reproducibility.
Q. What strategies can predict the biological activity of this compound computationally?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., USP14 deubiquitinase) with QSAR models to predict pharmacokinetic properties. Validate predictions via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Prioritize functional group modifications (e.g., nitrile to amide) based on pharmacophore mapping .
Q. How can crystallographic disorder in the methoxyphenyl group be addressed during refinement?
- Methodological Answer : In SCXRD, disorder in the methoxyphenyl ring is common due to rotational freedom. Use SHELXL’s PART and SIMU commands to model partial occupancy and anisotropic displacement parameters. Apply restraints (e.g., DFIX, FLAT) to maintain chemically reasonable geometries. Validate with R1 and wR2 residuals (< 0.1 and 0.25, respectively) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
